5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid;trihydrate
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Overview
Description
5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid;trihydrate is a chemical compound with the molecular formula C14H12O6S. It is also known by its synonyms, HMBS and sulisobenzone . This compound is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid;trihydrate typically involves the sulfonation of 4-hydroxy-2-methoxybenzophenone. The reaction conditions often include the use of sulfuric acid or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid;trihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorosulfonic acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonated derivatives.
Scientific Research Applications
5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid;trihydrate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid;trihydrate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of its use. It can also interact with cellular membranes and proteins, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzophenone: Similar structure but lacks the sulfonic acid group.
2-Methoxybenzophenone: Similar structure but lacks the hydroxyl and sulfonic acid groups.
Benzoylbenzenesulfonic acid: Similar structure but lacks the methoxy and hydroxyl groups.
Uniqueness
5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid;trihydrate is unique due to the presence of both the sulfonic acid and methoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with molecular targets are required .
Properties
Molecular Formula |
C14H18O9S |
---|---|
Molecular Weight |
362.35 g/mol |
IUPAC Name |
5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid;trihydrate |
InChI |
InChI=1S/C14H12O6S.3H2O/c1-20-12-8-11(15)10(7-13(12)21(17,18)19)14(16)9-5-3-2-4-6-9;;;/h2-8,15H,1H3,(H,17,18,19);3*1H2 |
InChI Key |
JIXWCMGGZUZYET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)S(=O)(=O)O.O.O.O |
Origin of Product |
United States |
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